1,3-Diaminopropane dihydroiodide

Descripción general

Descripción

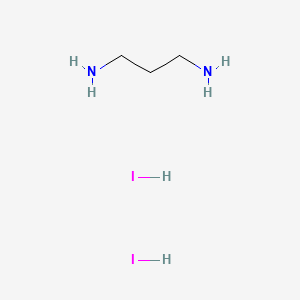

1,3-Diaminopropane dihydroiodide (CAS RN: 120675-53-8) is an organic salt with the molecular formula C₃H₁₀N₂·2HI and a molecular weight of 329.95 g/mol . It is characterized by a propane backbone with two primary amine groups at the 1,3-positions, stabilized by two hydroiodic acid molecules. This compound is highly soluble in polar aprotic solvents like DMF and DMSO and exhibits sensitivity to moisture, light, and air .

Mecanismo De Acción

Target of Action

It is known that this compound is used in the synthesis of mixed cation or anion perovskites . These perovskites are used in solar cell applications .

Mode of Action

It is used as a precursor in the synthesis of mixed cation or anion perovskites . These perovskites are then used in the construction of solar cells .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of perovskites, which are used in solar cell applications .

Result of Action

Its role in the synthesis of perovskites contributes to the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskite-based solar cells .

Análisis Bioquímico

Biochemical Properties

1,3-Diaminopropane dihydroiodide plays a significant role in biochemical reactions, particularly in the synthesis of heterocycles and coordination complexes . It interacts with various enzymes and proteins, including 2-ketoglutarate 4-aminotransferase and L-2,4-diaminobutanoate decarboxylase, which are involved in the metabolic pathways of certain microorganisms . These interactions facilitate the conversion of precursors into this compound, highlighting its importance in biochemical processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the surface defect density and charge carrier transport in perovskite films, which are used in solar cell applications . Additionally, its interaction with cellular components can lead to changes in gene expression and metabolic flux, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. For instance, it has been shown to interact with hydrogen bonds in ion clustering reactions, influencing the stability and reactivity of the compound . These molecular interactions are crucial for understanding the compound’s mechanism of action and its role in various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is known to be soluble in water and forms a powder to crystal structure . Over time, its stability may be affected by environmental conditions, leading to potential changes in its biochemical activity and long-term effects on cellular function.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the arginine/proline metabolic pathways and the beta-alanine metabolic pathway . It interacts with enzymes such as aspartokinases and L-2,4-diaminobutanoate decarboxylase, which play a role in its synthesis and conversion. These interactions influence the metabolic flux and levels of metabolites, highlighting the compound’s importance in cellular metabolism.

Actividad Biológica

1,3-Diaminopropane dihydroiodide (PDADI) is a diamine compound that has garnered attention in various fields, particularly in biological and material sciences. This article explores its biological activity, including its interaction with biomolecules, potential therapeutic applications, and mechanisms of action.

This compound is a salt formed from 1,3-diaminopropane and hydroiodic acid. It is characterized by its two primary amine groups, which facilitate various biological interactions.

The biological activity of PDADI primarily stems from its ability to interact with nucleic acids and proteins. The compound's amine groups can form hydrogen bonds and ionic interactions with negatively charged phosphate groups in DNA, leading to condensation and precipitation phenomena. This interaction has implications for gene transfer technologies and the stabilization of nucleic acid structures in therapeutic applications .

Case Studies

-

Gene Delivery Applications

- A study demonstrated that PDADI could effectively condense plasmid DNA into stable complexes, enhancing the efficiency of gene delivery systems. The binding mechanism involves the formation of a dense layer of DNA around PDADI molecules, which aids in cellular uptake .

- In experiments involving highly oriented pyrolytic graphite (HOPG), PDADI was shown to create densely packed layers of DNA, suggesting potential applications in surface-mediated gene transfer .

-

Surface Passivation in Solar Cells

- Recent research highlighted the use of PDADI as a surface passivation agent in perovskite solar cells. The modification resulted in reduced surface defect density and improved charge carrier transport, leading to enhanced solar cell efficiency (up to 25.09%) and stability under thermal stress . This indicates that PDADI not only has biological relevance but also significant industrial applications.

Table: Summary of Biological Activities and Applications

Toxicological Considerations

While PDADI shows promise in various applications, its toxicity profile must be considered. Research indicates that at elevated concentrations, PDADI can exhibit cytotoxic effects. Comparisons with other biogenic diamines have been made to evaluate safer alternatives for gene delivery systems .

Aplicaciones Científicas De Investigación

Surface Passivation in Perovskite Solar Cells

One of the most notable applications of PDADI is in the enhancement of perovskite solar cells (PSCs). A recent study demonstrated that PDADI can effectively modify the interface between perovskite layers and electron transporting layers (ETLs). This modification leads to:

- Reduced Surface Defect Density : PDADI helps in passivating defects on the perovskite surface, which is crucial for improving the efficiency of solar cells.

- Improved Charge Carrier Transport : The presence of PDADI enhances charge transport properties, reducing non-radiative recombination losses.

- High Efficiency : The study reported PSCs modified with PDADI achieving an efficiency of 25.09% (certified 24.58%) and good thermal stability, retaining 91% of initial power conversion efficiency after prolonged storage at elevated temperatures .

Chemical Synthesis and Catalysis

PDADI serves as a versatile reagent in chemical synthesis. Its structure allows it to act as a ligand in coordination chemistry, particularly in the formation of metal complexes. These complexes can be utilized in various catalytic processes, including:

- Catalysis : The compound can form stable complexes with transition metals, which are useful in catalyzing reactions such as hydrogenation and oxidation.

- Ligand Design : PDADI's tetradentate nature makes it suitable for designing new ligands that can enhance the selectivity and efficiency of catalytic reactions .

Biomedical Applications

The biological properties of PDADI have been explored for potential applications in medicinal chemistry:

- Antioxidant Activity : Research indicates that transition metal complexes formed with PDADI exhibit antioxidant properties, making them candidates for therapeutic applications against oxidative stress-related diseases .

- Drug Delivery Systems : The compound's solubility and reactivity profile suggest its potential use in drug delivery systems where controlled release is critical.

Material Science

In material science, PDADI has been investigated for its role in developing advanced materials:

- Polymer Modification : PDADI can be used to modify polymer matrices to enhance their mechanical properties or to introduce functional groups that improve adhesion or compatibility with other materials.

- Nanocomposite Formation : It can serve as a coupling agent in the preparation of nanocomposites, improving interfacial bonding between nanofillers and polymer matrices.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and purifying 1,3-diaminopropane dihydroiodide?

To synthesize this compound, stoichiometric reaction of 1,3-diaminopropane with hydroiodic acid (HI) in a polar solvent like ethanol or methanol under nitrogen is recommended. The product is precipitated by solvent evaporation or cooling, followed by recrystallization in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance purity. Characterization via elemental analysis (C, H, N) and ion chromatography (for iodide content) ensures stoichiometric accuracy. Hygroscopicity requires storage in desiccators or under inert gas .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to verify amine proton environments and carbon backbone (e.g., δ ~2.7 ppm for –CH–NH protons).

- FTIR : Peaks at ~3200–3400 cm (N–H stretching) and ~1600 cm (NH bending) confirm amine groups.

- XRD : Crystallinity and salt formation are validated via lattice parameters matching reference data .

Q. What solvents are optimal for dissolving this compound in perovskite precursor solutions?

The compound is highly soluble in polar aprotic solvents like DMF and DMSO, which are compatible with perovskite precursor formulations. Solubility tests at 25–60°C under inert atmospheres prevent iodide oxidation. Sonication or gentle heating (≤50°C) accelerates dissolution .

Advanced Research Questions

Q. How does this compound enhance the efficiency of perovskite solar cells (PSCs)?

In p-i-n PSCs, it acts as a surface passivator, suppressing non-radiative recombination at perovskite interfaces. The diamine binds to undercoordinated Pb sites, while iodide fills halide vacancies. This dual mechanism improves open-circuit voltage (V) and fill factor (FF), achieving efficiencies >25%. Optimization involves spin-coating the dihydroiodide solution (2–5 mg/mL in DMF) atop perovskite layers, followed by thermal annealing (80–100°C) .

Q. How can researchers resolve discrepancies in reported CAS Registry Numbers (5700-49-2 vs. 120675-53-8)?

The CAS RN conflict arises from differing synthesis routes or salt forms. To verify:

- Cross-check synthetic protocols (e.g., HI stoichiometry) and analytical data (elemental composition, XRD patterns).

- Consult authoritative databases (PubChem, ChEBI) and primary literature. Evidence suggests 120675-53-8 corresponds to the dihydroiodide, while 5700-49-2 may refer to related salts or historical nomenclature .

Q. What experimental strategies optimize the concentration of this compound in PSC fabrication?

A gradient concentration study (0.5–10 mg/mL) is recommended. Parameters to monitor:

- Photoluminescence (PL) Lifetime : Increased lifetime indicates reduced recombination.

- Electron Microscopy : Uniform surface coverage without aggregation at optimal concentrations (2–3 mg/mL).

- Impedance Spectroscopy : Lower series resistance (R) and higher shunt resistance (R) correlate with improved charge transport .

Q. How does thermal stability of this compound affect perovskite device longevity?

Thermogravimetric analysis (TGA) shows decomposition >180°C, making it suitable for low-temperature PSC processing. Accelerated aging tests (85°C, 85% RH) reveal that encapsulated devices retain >90% efficiency after 500 hours, attributed to the compound’s moisture-resistant iodide content and robust amine-perovskite interactions .

Q. What mechanistic insights explain the compound’s interaction with perovskite precursors?

Density functional theory (DFT) simulations show strong adsorption energy (~−2.5 eV) between the diamine and perovskite surfaces. In situ grazing-incidence X-ray diffraction (GIXRD) during film formation reveals delayed crystallization kinetics, enabling larger grain sizes and fewer defects. Synchrotron-based XPS confirms chemical bonding via N–Pb and I–I interactions .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 1,3-Diaminopropane Dihydroiodide and Analogues

*Note: Ethylenediamine dihydroiodide's boiling point estimated from analogous diamine salts.

Key Observations :

- Chain Length and Charge Spacing: The 1,3-positions of amine groups in this compound allow optimal charge spacing for interactions with sulfated polysaccharides and perovskite defects, unlike 1,2-diaminopropane or ethylenediamine .

- Thermal Stability: Under degradation conditions (elevated temperature/pressure), this compound follows similar pathways to 1,2-diaminopropane and ethylenediamine, forming stable intermediates .

Biochemical Activity

Table 2: Enzyme Inhibition Efficacy

Key Findings :

- This compound’s shorter chain length compared to putrescine enhances its binding affinity to enzyme active sites, explaining its ~14-fold lower IC₅₀ .

- In plant systems, endogenous 1,3-diaminopropane levels correlate with senescence regulation, a role shared with polyamines like putrescine but distinct in degradation kinetics .

Perovskite Solar Cells :

- This compound: Reduces non-radiative recombination in perovskite layers via iodide passivation and hydrogen bonding, achieving PCE >25% .

- Ethylenediamine derivatives : Less effective due to shorter chain length and weaker interaction with perovskite defects .

Table 3: Hazard Comparison

Propiedades

IUPAC Name |

propane-1,3-diamine;dihydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.2HI/c4-2-1-3-5;;/h1-5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXBDBPOGBBVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CN.I.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120675-53-8 | |

| Record name | 1,3-Diaminopropane Dihydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.